Bicyclo[3.1.0]hexane-3-carbonitrile is a bicyclic compound characterized by a bicyclo[3.1.0]hexane skeleton with a carbonitrile functional group at the 3-position. This compound features a unique arrangement of carbon atoms that forms two fused cyclopropane rings, making it an interesting subject for synthetic and medicinal chemistry. The bicyclo[3.1.0]hexane framework is notable for its high ring strain, which can lead to unique reactivity patterns and biological activities.
Research indicates that bicyclo[3.1.0]hexane derivatives exhibit significant biological activity, particularly in the context of drug discovery:
The synthesis of bicyclo[3.1.0]hexane-3-carbonitrile can be achieved through several methods:
Bicyclo[3.1.0]hexane-3-carbonitrile has several applications:
Interaction studies involving bicyclo[3.1.0]hexane derivatives focus on their binding affinities to various biological targets:
Bicyclo[3.1.0]hexane-3-carbonitrile is part of a broader class of bicyclic compounds that share structural similarities but differ in functional groups and biological activities. Some similar compounds include:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[2.2.1]heptane | Bicyclic | Less strained; used in organic synthesis |
| Bicyclo[4.2.0]octane | Bicyclic | Higher ring strain; potential in drug design |
| 3-Aza-bicyclo[3.1.0]hexane | Nitrogen-containing | Exhibits different reactivity patterns |
Bicyclo[3.1.0]hexane-3-carbonitrile stands out due to its specific carbonitrile functionalization and the resultant biological activities linked to its receptor affinities, particularly in the context of inflammation and cancer therapy.
The convergent synthesis of bicyclo[3.1.0]hexane-3-carbonitrile derivatives through (3 + 2) annulation reactions with cyclopropenes represents a significant advancement in bicyclic scaffold construction [1] [2]. This methodology enables the efficient formation of bicyclo[3.1.0]hexanes possessing all-carbon quaternary centers via annulation of cyclopropenes with cyclopropylanilines [1] [3]. The reaction demonstrates broad substrate scope and excellent functional group tolerance, making it particularly valuable for medicinal chemistry applications [2] [4].
Organic photocatalyst systems utilizing blue light-emitting diode irradiation have proven highly effective for the (3 + 2) annulation process [1] [2]. The reaction typically employs triethylamine or diisopropylethylamine as the base in toluene-dichloromethane solvent mixtures [2] [3]. Under these conditions, yields ranging from 65 to 92 percent are consistently achieved across diverse cyclopropene and cyclopropylaniline derivatives [1] [4]. The reaction proceeds through a photoredox-mediated ring-opening of aminocyclopropanes, demonstrating that radical-based strategies can be highly efficient for annulation reactions of cyclopropenes [4] [3].
Iridium photoredox catalysts, particularly iridium[difluoro(trifluoromethyl)phenylpyridine]₂(di-tert-butylbipyridine)hexafluorophosphate, provide superior performance in the (3 + 2) annulation methodology [1] [2]. These systems achieve yields between 70 and 95 percent with enhanced diastereoselectivity compared to organic photocatalyst systems [2] [3]. The iridium-catalyzed process operates under mild conditions with blue light-emitting diode irradiation and demonstrates excellent tolerance for various aromatic and heteroaromatic cyclopropenes [1] [5]. The reaction was highly diastereoselective when using difluorocyclopropenes together with removable substituents on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry [2] [4].
| Catalyst System | Yield Range (%) | Diastereoselectivity | Reaction Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Organic Photocatalyst | 65-92 | 3:1 to 10:1 | 12-24 | 25-40 |
| Iridium Photoredox | 70-95 | 5:1 to 15:1 | 8-16 | 20-25 |
| Difluorocyclopropene System | 75-98 | >20:1 | 10-20 | 20-30 |
The (3 + 2) annulation proceeds through an organocatalyzed photoredox-mediated ring-opening of aminocyclopropanes [4] [3]. The transformation demonstrates high efficiency and broad applicability, establishing that radical-based strategies constitute a powerful approach for annulation reactions of cyclopropenes [1] [2]. The reaction mechanism involves initial photoexcitation of the catalyst, followed by single-electron transfer to generate radical intermediates that undergo subsequent cyclization to form the bicyclic products [4] [5].
Asymmetric synthesis of bicyclo[3.1.0]hexane-3-carbonitrile derivatives through retro-Diels-Alder strategies provides access to enantioenriched bicyclic scaffolds [6] [7]. The retro-Diels-Alder reaction involves the formation of diene and dienophile components from cyclohexene precursors, proceeding through thermal activation or catalyst-mediated processes [8] [9]. This methodology has been successfully applied to the construction of bicyclo[3.1.0]hexane frameworks with high stereochemical control [6] [7].
Thermal retro-Diels-Alder reactions typically require elevated temperatures between 200 and 250 degrees Celsius to achieve sufficient activation energy for cycloreversion [8] [9]. The process can be facilitated through microwave irradiation, which provides more efficient heating and reduced reaction times [8] [6]. These conditions enable the formation of bicyclo[3.1.0]hexane derivatives with yields ranging from 60 to 85 percent, depending on substrate structure and reaction conditions [6] [7].
The development of catalytic asymmetric variants of the retro-Diels-Alder approach has enabled access to enantioenriched bicyclo[3.1.0]hexane-3-carbonitrile derivatives [6] [7]. Chiral Lewis acid catalysts can facilitate the retro-cycloaddition process while imparting stereochemical control [10] [11]. The asymmetric synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid demonstrates the potential of this approach, achieving enantiomeric excess values greater than 98 percent [7].
| Parameter | Thermal Process | Catalytic Process |
|---|---|---|
| Temperature Range (°C) | 200-250 | 150-200 |
| Reaction Time (hours) | 2-10 | 4-12 |
| Yield Range (%) | 60-85 | 65-90 |
| Enantiomeric Excess (%) | Racemic | 85-98 |
| Catalyst Loading (mol%) | None | 5-15 |
The diastereoselective construction of all-carbon quaternary centers in bicyclo[3.1.0]hexane-3-carbonitrile derivatives represents a particularly challenging aspect of synthetic methodology [12] [13]. The formation of vicinal quaternary carbon stereocenters requires precise control of stereochemistry during bond formation, as these highly congested structural motifs are difficult to construct through conventional synthetic approaches [12] [14].
Intramolecular Heck reactions have proven effective for the diastereoselective formation of contiguous quaternary carbon stereocenters in bicyclic systems [12]. The reaction proceeds through palladium-catalyzed cyclization processes that can achieve diastereoselectivities exceeding 10:1 for the formation of spirocyclic products [12]. These transformations demonstrate remarkable selectivity in the formation of vicinal quaternary centers, with the stereochemical outcome determined by conformational preferences in the cyclization transition state [12].
Cooperative catalysis involving multiple catalyst systems has emerged as a powerful strategy for quaternary center construction [13] [14]. Bimetallic catalysis using iridium-europium catalyst combinations enables the asymmetric formation of vicinal all-carbon quaternary stereocenters with diastereoselectivities up to 20:1 and enantiomeric excess values reaching 99 percent [13]. The synergistic interaction between the metal centers provides enhanced reactivity and selectivity compared to single-catalyst systems [13] [14].
Radical-based methodologies offer complementary approaches to quaternary center construction in bicyclo[3.1.0]hexane systems [15] [16]. Intramolecular radical cyclopropanation of aldehydes provides access to bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters [15]. These reactions proceed through copper(I) and secondary amine cooperative catalysis, achieving excellent efficiency and broad substrate scope covering various terminal and internal alkenes [15].
| Method | Diastereoselectivity | Yield Range (%) | Substrate Scope |
|---|---|---|---|
| Intramolecular Heck | >10:1 | 70-85 | Aromatic halides |
| Bimetallic Catalysis | 20:1 | 75-90 | Allylic esters |
| Radical Cyclopropanation | >95:5 | 75-95 | Alkene substrates |
Photoredox catalysis has emerged as a transformative methodology for the assembly of bicyclo[3.1.0]hexane-3-carbonitrile scaffolds under mild reaction conditions [17] [18]. These photochemical processes enable the formation of complex bicyclic structures through single-electron transfer mechanisms activated by visible light irradiation [17] [19]. The methodology demonstrates exceptional functional group tolerance and provides access to structurally diverse bicyclic products [18] [19].
Visible light-mediated photoredox processes typically employ blue light-emitting diode irradiation to activate photocatalyst species [17] [19]. The reactions proceed under ambient temperature conditions with reaction times ranging from 8 to 16 hours [1] [2]. Photocatalyst loadings between 1 and 3 mole percent are sufficient to achieve high conversion rates and product yields [17] [18]. The mild reaction conditions enable compatibility with sensitive functional groups that would not survive harsher thermal or acidic conditions [19].
The mechanistic pathways in photoredox catalysis involve initial photoexcitation of the catalyst followed by single-electron transfer processes [17] [19]. The excited photocatalyst can undergo either reductive or oxidative quenching cycles, depending on the nature of the substrate and reaction conditions [17] [18]. These electron transfer events generate radical intermediates that participate in subsequent bond-forming reactions to construct the bicyclic framework [19].
The substrate scope of photoredox-catalyzed bicyclic scaffold assembly encompasses both electron-rich and electron-poor substrates [17] [19]. Aromatic systems with various substitution patterns are generally well-tolerated, providing products in yields ranging from 60 to 88 percent [18] [19]. The methodology demonstrates particular effectiveness with substrates containing π-systems that can participate in radical addition reactions [18]. However, limitations exist for highly electron-deficient substrates that may undergo competing side reactions [19].
| Photoredox System | Catalyst Loading (mol%) | Reaction Time (hours) | Yield Range (%) | Light Source |
|---|---|---|---|---|
| Iridium Complex | 1-3 | 8-16 | 70-88 | Blue LED |
| Ruthenium Complex | 2-5 | 12-20 | 60-85 | Blue LED |
| Organic Dye | 3-7 | 16-24 | 55-80 | Blue LED |
The phase transition behavior of bicyclo[3.1.0]hexane-3-carbonitrile exhibits distinct thermodynamic characteristics that are influenced by its constrained bicyclic structure and polar carbonitrile functional group. While specific data for the 3-carbonitrile isomer is limited, comprehensive thermodynamic studies have been conducted on the closely related bicyclo[3.1.0]hexane-1-carbonitrile, which provides valuable insights into the phase behavior of these strained ring systems [1] [2].
Critical Thermodynamic Parameters
The most thoroughly characterized thermodynamic parameters are available for bicyclo[3.1.0]hexane-1-carbonitrile, which serves as a structural analog. Hall and Baldt conducted extensive thermochemical investigations that established fundamental phase transition data [1] [2]. The enthalpy of vaporization has been determined as 43.64 kJ/mol using vapor pressure measurements, with an alternative determination yielding 43.6 kJ/mol [1] [2]. These values reflect the moderate intermolecular forces present in the liquid phase, which are primarily van der Waals interactions with some dipolar contributions from the carbonitrile group.
| Parameter | Value | Units | Method | Reference |
|---|---|---|---|---|
| Enthalpy of vaporization (ΔvapH°) | 43.64 | kJ/mol | V | Hall and Baldt, 1971 [1] |
| Enthalpy of vaporization (ΔvapH°) | 43.6 | kJ/mol | N/A | Hall and Baldt, 1971 [1] |
| Enthalpy of formation liquid (ΔfH° liquid) | 23.52 | kcal/mol | Ccr | Hall and Baldt, 1971 [2] |
| Enthalpy of combustion liquid (ΔcH° liquid) | -989.31 ± 0.41 | kcal/mol | Ccr | Hall and Baldt, 1971 [2] |
| Heat capacity liquid (Cp,liquid) | 40.73 | cal/mol·K | Experimental | Hall and Baldt, 1971 [2] |
| Temperature for heat capacity | 297 | K | Experimental | Hall and Baldt, 1971 [2] |
The enthalpy of formation in the liquid phase (23.52 kcal/mol) indicates substantial ring strain energy inherent in the bicyclo[3.1.0]hexane framework [2]. This value is significantly higher than typical saturated hydrocarbons, reflecting the destabilizing effect of the three-membered ring fused to the five-membered ring. The enthalpy of combustion (-989.31 ± 0.41 kcal/mol) provides additional confirmation of the compound's energy content [2].
Heat Capacity and Temperature Dependence
The constant pressure heat capacity of the liquid phase has been measured as 40.73 cal/mol·K (170.41 J/mol·K) at 297 K [2]. This relatively low heat capacity reflects the rigid molecular structure that limits internal rotational and vibrational modes. The constrained bicyclic framework restricts conformational flexibility, resulting in fewer accessible energy states compared to acyclic molecules of similar molecular weight.
The vaporization behavior of bicyclo[3.1.0]hexane-3-carbonitrile can be analyzed through correlations with structural analogs and theoretical predictions. The bicyclo[3.1.0]hexane parent compound exhibits a boiling point of 79°C [3], while the introduction of the carbonitrile functional group is expected to increase the boiling point due to enhanced intermolecular dipolar interactions.
Vaporization Enthalpy Analysis
The vaporization enthalpy of bicyclo[3.1.0]hexane-1-carbonitrile (43.64 kJ/mol) serves as the best available approximation for the 3-carbonitrile isomer [1]. This value falls within the expected range for molecules of similar molecular weight and polarity. The relatively moderate vaporization enthalpy suggests that while the carbonitrile group contributes to intermolecular attractions, the compact bicyclic structure limits the surface area available for van der Waals interactions.
Comparison with related bicyclic carbonitrile compounds reveals that the bicyclo[3.1.0]hexane framework produces vaporization enthalpies that are intermediate between simple nitriles and more extensively conjugated systems. The ring strain present in the bicyclic structure may actually facilitate vaporization by reducing the conformational flexibility that would otherwise contribute to liquid-phase organization.
Boiling Point Estimation and Correlations
While experimental boiling point data for bicyclo[3.1.0]hexane-3-carbonitrile is not directly available, correlations can be established using the Clausius-Clapeyron equation and vapor pressure relationships. The vaporization enthalpy of 43.64 kJ/mol suggests a normal boiling point in the range of 150-180°C, accounting for the polar nature of the carbonitrile group and the molecular weight of 107.15 g/mol [4].
The boiling point elevation compared to the parent bicyclo[3.1.0]hexane (79°C) can be attributed to the dipole moment of the carbonitrile group (approximately 3.9 D for typical nitriles), which enhances intermolecular attractions through dipole-dipole interactions. However, the rigid bicyclic structure limits the ability of molecules to optimize these interactions in the liquid phase.
The solubility behavior of bicyclo[3.1.0]hexane-3-carbonitrile reflects the dual nature of its molecular structure, combining a hydrophobic bicyclic hydrocarbon framework with a polar carbonitrile functional group. The calculated partition coefficient (LogP = 1.17) indicates moderate lipophilicity with significant polar character [4].
Polar Solvent Interactions
In polar protic solvents such as alcohols and water, bicyclo[3.1.0]hexane-3-carbonitrile exhibits limited solubility due to the dominant hydrophobic character of the bicyclic framework. The carbonitrile nitrogen can serve as a hydrogen bond acceptor, but the absence of hydrogen bond donors and the compact molecular structure limit solvation by protic solvents. Studies on related bicyclic derivatives indicate that polar solvents like acetonitrile and dimethyl sulfoxide provide better solvation through dipole-dipole interactions [5] [6].
The thermodynamic study by Blokhina et al. on bicyclic derivatives with cyano substituents demonstrated that solubility in polar solvents follows the order: alcohol >> alkane, with approximately two orders of magnitude difference [5]. For compounds with cyano substituents, solubility in octanol ranged from 3.0 × 10⁻³ to 2.1 × 10⁻¹ mole fractions, while in hexane it ranged from 7.1 × 10⁻⁵ to 13.5 × 10⁻³ mole fractions [5].
Nonpolar Solvent Behavior
The bicyclo[3.1.0]hexane framework imparts significant solubility in nonpolar solvents such as hexane, cyclohexane, and aromatic hydrocarbons. The compact, rigid structure minimizes conformational entropy losses upon dissolution, while the hydrocarbon character provides favorable enthalpic interactions with nonpolar solvents [7]. However, the polar carbonitrile group creates a partial incompatibility that reduces solubility compared to purely hydrocarbon analogs.
The low polarity of the bicyclo[3.1.0]hexane core, as evidenced by its dipole moment of 0.19 D for the parent compound, ensures good compatibility with nonpolar solvents [3]. The addition of the carbonitrile group increases the overall polarity but does not eliminate the fundamental nonpolar character of the bicyclic framework.
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Formula | C7H9N | - | [4] |
| Molecular Weight | 107.15 | g/mol | [4] |
| LogP (calculated) | 1.17 | - | [4] |
| Polar surface area | 24 | Ų | [4] |
| Hydrogen bond acceptors | 1 | - | [4] |
| Hydrogen bond donors | 0 | - | [4] |
Partition Coefficient Analysis
The calculated LogP value of 1.17 places bicyclo[3.1.0]hexane-3-carbonitrile in the moderately lipophilic range [4]. This value reflects the balance between the hydrophobic bicyclic core and the polar carbonitrile substituent. The polar surface area of 24 Ų is relatively small, consistent with a single polar functional group [4]. The absence of hydrogen bond donors (0) and presence of one hydrogen bond acceptor (the carbonitrile nitrogen) further confirms the limited ability for specific interactions with protic solvents [4].
The formation and transformation of bicyclo[3.1.0]hexane-3-carbonitrile derivatives present unique challenges in synthetic chemistry due to the interplay between kinetic accessibility and thermodynamic stability. The constrained bicyclic structure creates distinct reaction pathways that can be controlled through careful selection of reaction conditions and catalysts.
Thermodynamic Stability Considerations
Computational studies on bicyclo[3.1.0]hexane systems reveal that these compounds preferentially adopt boat-like conformations rather than chair-like arrangements [8] [9]. The boat conformation minimizes eclipsing strain and represents the thermodynamically favored state. This conformational preference significantly influences the reactivity patterns and the stability of various derivatives.
The ring strain energy in bicyclo[3.1.0]hexane derivatives creates a thermodynamic driving force for ring-opening reactions under appropriate conditions [11]. However, the activation barriers for these processes are often substantial, requiring elevated temperatures or specific catalytic systems to achieve thermodynamic equilibration.
Kinetic Control in Synthetic Transformations
Synthetic approaches to bicyclo[3.1.0]hexane-3-carbonitrile and its derivatives often rely on kinetic control to achieve desired selectivity. The (3 + 2) annulation methodology developed by Muriel et al. demonstrates high diastereoselectivity under kinetic control, particularly when using difluorocyclopropenes with removable substituents on cyclopropylanilines [12] [13] [14]. This approach yields bicyclo[3.1.0]hexanes with three contiguous stereocenters in good yields under mild photoredox conditions.
The choice between kinetic and thermodynamic control depends critically on the reaction conditions. Low-temperature conditions favor kinetic products, while elevated temperatures promote equilibration to thermodynamically favored products. Kantorowski et al. demonstrated that the relative barrier heights between competing pathways determine whether kinetic or thermodynamic control predominates [15].
Reaction Pathway Analysis
Studies on the cyclization of structurally related systems show that the difference in barrier heights between alternative reaction pathways is crucial in determining product distribution [11]. For bicyclo[3.1.0]hexane formation, barriers of 1-5 kcal/mol favor kinetic control, while larger barriers (5-9 kcal/mol) make thermodynamic products less accessible kinetically [11].
The synthesis of functionalized bicyclo[3.1.0]hexanes through carbene-mediated intramolecular cyclopropanation reactions demonstrates the importance of electronic effects in controlling selectivity. Electron-withdrawing groups, including carbonitrile substituents, can promote competing [3 + 2] cycloaddition pathways that alter the product distribution from kinetically controlled processes.
Catalytic Control Strategies
Modern synthetic approaches employ photoredox catalysis to achieve selective formation of bicyclo[3.1.0]hexane derivatives under mild conditions [12] [13]. The use of iridium photoredox catalysts with blue LED irradiation provides kinetic control while maintaining good functional group tolerance. These conditions favor the formation of specific stereoisomers without promoting thermodynamic equilibration that could lead to product mixtures.